Cas no 915932-85-3 (N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide)

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-cyanophenyl group and a 5-methyl-1,2,3-triazole moiety. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The presence of the triazole ring enhances stability and offers opportunities for further functionalization, while the cyano group provides a versatile handle for chemical modifications. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The compound's purity and synthetic reproducibility ensure consistent performance in research and development settings.
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide structure
915932-85-3 structure
Product Name:N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
CAS No:915932-85-3
MF:C17H13N5O
MW:303.318022489548
CID:5426958
Update Time:2025-10-23

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-cyanophenyl)-4-(5-methyltriazol-1-yl)benzamide
    • N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
    • Inchi: 1S/C17H13N5O/c1-12-11-19-21-22(12)15-8-6-13(7-9-15)17(23)20-16-5-3-2-4-14(16)10-18/h2-9,11H,1H3,(H,20,23)
    • InChI Key: YMCCAYMFKNZRNP-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C#N)(=O)C1=CC=C(N2C(C)=CN=N2)C=C1

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Pricemore >>

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Additional information on N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Research Brief on N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (CAS: 915932-85-3)

N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (CAS: 915932-85-3) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole and benzamide moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. The compound's molecular structure, featuring a cyanophenyl group and a methyl-substituted triazole, suggests its utility as a versatile scaffold for drug development.

Recent studies have focused on the synthesis and optimization of N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a streamlined synthetic route for this compound, highlighting its high yield and purity. The study also explored the compound's stability under physiological conditions, which is critical for its potential use in vivo. The researchers employed nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm the compound's structure and purity, ensuring reproducibility for further studies.

In vitro assays have demonstrated that N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide exhibits significant inhibitory activity against specific kinases involved in inflammatory pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that the compound effectively inhibits interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 value of 0.8 µM. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents. Additionally, molecular docking simulations revealed that the compound binds to the ATP-binding site of IRAK4, providing insights into its mechanism of action.

Beyond kinase inhibition, N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has also been investigated for its role in targeting protein-protein interactions. A 2024 study in Chemical Science explored its ability to disrupt the interaction between p53 and MDM2, a critical pathway in cancer therapeutics. The compound demonstrated moderate affinity for MDM2, with a Kd value of 12 µM, and was shown to stabilize p53 in cancer cell lines, leading to apoptosis. These results underscore the compound's potential as a dual-function agent in oncology.

Despite these promising findings, challenges remain in the development of N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, necessitating further structural modifications or formulation strategies. Recent efforts have focused on derivatizing the benzamide moiety to improve solubility and metabolic stability. For example, a 2023 study in European Journal of Medicinal Chemistry reported the synthesis of prodrug derivatives with enhanced pharmacokinetic profiles.

In conclusion, N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide (CAS: 915932-85-3) represents a promising scaffold for drug discovery, with demonstrated activity in kinase inhibition and protein-protein interaction modulation. Ongoing research aims to optimize its pharmacological properties and explore its therapeutic potential in inflammation and cancer. Future studies should address its pharmacokinetic limitations and evaluate its efficacy in preclinical models to advance its development as a clinical candidate.

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